3,4-Dimethylpentanoic acid

Analytical Chemistry Gas Chromatography Metabolomics

3,4-Dimethylpentanoic acid (CAS 3302-06-5, molecular formula C₇H₁₄O₂, molecular weight 130.18 g/mol) is a methyl-branched fatty acid belonging to the class of saturated branched-chain carboxylic acids. The compound features a pentanoic acid backbone with two methyl substituents positioned at the C3 and C4 carbons, producing a distinct stereochemical environment that influences its physicochemical and metabolic behavior compared to linear or differently branched analogs.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 3302-06-5
Cat. No. B1296145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylpentanoic acid
CAS3302-06-5
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)C(C)CC(=O)O
InChIInChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
InChIKeyGETAKGOKCSRVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylpentanoic Acid CAS 3302-06-5: Branched-Chain Fatty Acid for Analytical Reference and Synthetic Intermediate Applications


3,4-Dimethylpentanoic acid (CAS 3302-06-5, molecular formula C₇H₁₄O₂, molecular weight 130.18 g/mol) is a methyl-branched fatty acid belonging to the class of saturated branched-chain carboxylic acids [1]. The compound features a pentanoic acid backbone with two methyl substituents positioned at the C3 and C4 carbons, producing a distinct stereochemical environment that influences its physicochemical and metabolic behavior compared to linear or differently branched analogs [1][2].

Why Generic Substitution Fails for 3,4-Dimethylpentanoic Acid: Structural Specificity in Analytical and Biochemical Applications


Generic substitution of 3,4-dimethylpentanoic acid with other C7 branched-chain fatty acids or linear heptanoic acid is precluded by three critical factors: (1) the precise C3 and C4 methyl substitution pattern confers a specific gas chromatographic retention index (RI 1052 on SPB-5) and mass spectral fragmentation signature that differs measurably from positional isomers and chain-length variants [1]; (2) the compound serves as a defined substrate for acyl-CoA synthetase, where branching position directly impacts enzyme recognition and metabolic flux through beta-oxidation pathways ; (3) the dual adjacent methyl substitution at C3–C4 creates steric constraints that alter reactivity in esterification and amidation relative to mono-branched or unbranched comparators . Consequently, substituting with 3,3-dimethylpentanoic acid (geminal substitution), 2-ethyl-3-methylbutanoic acid (alternative branching architecture), or heptanoic acid (linear) would yield divergent analytical signals and non-comparable biological outcomes.

3,4-Dimethylpentanoic Acid: Product-Specific Quantitative Differentiation Evidence Against Comparator Compounds


Gas Chromatographic Retention Index (RI) Differentiation on Non-Polar SPB-5 Phase

3,4-Dimethylpentanoic acid exhibits a normal alkane retention index (RI) of 1052 on an SPB-5 non-polar capillary column (30 m × 0.32 mm × 0.25 μm film) under temperature-programmed conditions (80°C hold 5 min, 20 K/min ramp to 220°C) with nitrogen carrier gas [1]. This RI value, derived from experimental GC data, represents a measurable chromatographic property that distinguishes 3,4-dimethylpentanoic acid from linear heptanoic acid (C7:0) and positional isomers. In contrast, linear heptanoic acid would elute with an RI approximating 1070–1080 under comparable non-polar column conditions, while mono-branched 5-methylhexanoic acid would exhibit an intermediate RI. The documented RI of 1052 provides a verifiable metric for peak identification and purity assessment that cannot be achieved with generic substitution.

Analytical Chemistry Gas Chromatography Metabolomics Fatty Acid Profiling

Structural Identity Verification via High-Purity Reference Material with Batch-Specific QC Documentation

Commercially available 3,4-dimethylpentanoic acid (CAS 3302-06-5) is supplied with a standard purity specification of 95% as verified by NMR, HPLC, and GC analysis, with batch-specific certificates of analysis provided . This purity level and accompanying documentation suite is not uniformly available for all C7 branched-chain fatty acid isomers. The availability of verified reference material with documented purity enables reproducible quantitative analysis and method validation that cannot be assured with non-certified or off-specification alternatives. In contrast, positional isomers such as 3,3-dimethylpentanoic acid (CAS 17009-60-0) or 2,3-dimethylpentanoic acid (CAS 1603-41-4) lack comparable purity-certified commercial availability with GC-validated specifications at the 95% threshold.

Quality Control Reference Standards Analytical Method Validation Procurement Specification

Physicochemical Property Differentiation: Boiling Point and Density at Reduced Pressure

3,4-Dimethylpentanoic acid exhibits a boiling point of 109°C at 14 Torr (reduced pressure) and a density of 0.921 g/cm³ at 25°C . These values are experimentally determined and differentiate the compound from linear heptanoic acid, which has a higher boiling point (approximately 223°C at 760 mmHg, extrapolated to ~130–140°C at 14 Torr) due to the absence of chain branching that reduces intermolecular interactions. The branched architecture of 3,4-dimethylpentanoic acid reduces boiling point relative to the linear C7:0 analog, facilitating vacuum distillation purification and potentially altering formulation behavior in solvent-based systems. The pKa (predicted 4.80 ± 0.10) and logP (calculated 1.94–2.19) further define its acid strength and hydrophobicity profile [1][2].

Physical Chemistry Purification Distillation Formulation

Chiral Center at C3 Enables Enantioselective Applications

3,4-Dimethylpentanoic acid contains a chiral center at the C3 carbon bearing the methyl substituent, enabling resolution into (R)- and (S)-enantiomers with distinct stereochemical properties [1]. The (S)-enantiomer (CAS 20180-65-8) has been synthesized with 98% yield using neutral iridium catalysts bearing chiral spirocyclic phosphine-carboxylate ligands (SpiroCAP) in asymmetric hydrogenation reactions [2]. This stereochemical feature is absent in linear heptanoic acid (achiral) and geminally substituted 3,3-dimethylpentanoic acid (achiral). In contrast, mono-branched 2-ethyl-3-methylbutanoic acid possesses a chiral center but at a different position (C2 vs C3), producing a different enantiomeric recognition profile.

Chiral Synthesis Asymmetric Catalysis Stereochemistry Pharmaceutical Intermediates

Biological Substrate Specificity in Branched-Chain Fatty Acid Metabolism Studies

3,4-Dimethylpentanoic acid serves as a defined substrate for acyl-CoA synthetase, undergoing conversion to 3,4-dimethylpentanoyl-CoA as a prerequisite for entry into mitochondrial beta-oxidation pathways . The specific C3–C4 vicinal dimethyl substitution pattern influences the rate of CoA thioester formation and subsequent beta-oxidation processing. Linear heptanoic acid undergoes unhindered beta-oxidation, while 3,3-dimethylpentanoic acid (geminal substitution) presents a quaternary carbon that blocks beta-oxidation at the C3 position entirely, leading to metabolic trapping. The C3–C4 vicinal substitution in 3,4-dimethylpentanoic acid represents an intermediate metabolic profile that may serve as a model for studying branched-chain fatty acid handling.

Biochemistry Fatty Acid Metabolism Acyl-CoA Synthetase Beta-Oxidation

Synthetic Intermediate for Branched-Chain Esters and Amides with Distinct Steric Properties

3,4-Dimethylpentanoic acid functions as a carboxylic acid building block for synthesizing branched-chain esters and amides via standard esterification and amidation reactions . The C3–C4 vicinal dimethyl substitution creates steric crowding around the carboxyl-bearing C1–C2–C3 region that is distinct from mono-branched isomers (e.g., 5-methylhexanoic acid, where the branch is distal to the carboxyl group) and linear heptanoic acid (no steric hindrance). This proximal steric bulk influences reaction kinetics, equilibrium yields, and the physicochemical properties of resulting ester and amide products. Reduction with lithium aluminum hydride yields 3,4-dimethylpentanol, a branched alcohol with applications distinct from linear heptanol derivatives .

Organic Synthesis Esterification Amidation Building Block

Best-Fit Research and Industrial Application Scenarios for 3,4-Dimethylpentanoic Acid


Analytical Reference Standard for GC and GC-MS Fatty Acid Profiling

3,4-Dimethylpentanoic acid serves as a qualified reference compound for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications requiring a branched-chain C7 fatty acid standard with a documented retention index (RI 1052 on SPB-5 non-polar phase) [1]. The compound is appropriate for calibrating retention time windows in complex fatty acid methyl ester (FAME) or free fatty acid analyses, particularly in metabolomics and lipidomics workflows where branched-chain fatty acid isomers must be distinguished from co-eluting linear or mono-branched species. The availability of batch-specific QC documentation (NMR, HPLC, GC) supports method validation requirements in regulated analytical environments .

Model Substrate for Branched-Chain Fatty Acid Metabolism Studies

Researchers investigating branched-chain fatty acid metabolism may employ 3,4-dimethylpentanoic acid as a structurally defined substrate for acyl-CoA synthetase and subsequent beta-oxidation pathway studies [1]. The compound's C3–C4 vicinal dimethyl substitution represents a defined branch architecture for comparative studies against linear fatty acids (e.g., heptanoic acid) and geminally branched analogs (e.g., 3,3-dimethylpentanoic acid) to evaluate the effect of branch position on enzyme recognition and metabolic flux [1]. Note that direct head-to-head kinetic data comparing 3,4-dimethylpentanoic acid with positional isomers is not available in primary literature; the compound is appropriate as a class-representative model substrate for comparative experimental designs.

Chiral Building Block for Asymmetric Synthesis and Enantioselective Studies

The chiral center at C3 of 3,4-dimethylpentanoic acid makes the compound suitable as a chiral building block or model substrate in enantioselective synthesis and stereochemical studies [1]. The (S)-enantiomer (CAS 20180-65-8) has been synthesized at 98% yield using iridium-catalyzed asymmetric hydrogenation with SpiroCAP ligands . Applications may include the preparation of enantiomerically enriched branched-chain esters or amides for pharmaceutical intermediate development, or use as a chiral reference in stereochemical method development. The availability of racemic material (CAS 3302-06-5) at 95% purity provides a starting point for chiral resolution or asymmetric synthesis campaigns.

Carboxylic Acid Intermediate for Sterically Differentiated Ester and Amide Synthesis

3,4-Dimethylpentanoic acid may be utilized as a carboxylic acid building block in organic synthesis for the preparation of branched-chain esters and amides where steric bulk proximal to the carboxyl group is desired [1]. The C3–C4 vicinal dimethyl substitution differentiates this compound from distal-branched isomers (e.g., 5-methylhexanoic acid) and linear analogs (heptanoic acid), producing ester/amide products with distinct solubility, volatility, and steric properties. The compound can undergo standard esterification (alcohol + acid catalyst), amidation (amine + coupling agent), or reduction (LiAlH₄ to yield 3,4-dimethylpentanol) using established protocols [1].

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